

Linearity and range of Elacestrant calibration curve with Elacestrant-d10

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Compound of Interest

Compound Name: Elacestrant-d10

Cat. No.: B12385259

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A Comparative Guide to the Bioanalytical Quantification of Elacestrant

This guide provides a comparative overview of validated bioanalytical methods for the quantification of Elacestrant, a selective estrogen receptor degrader. The focus is on the linearity and range of calibration curves, particularly highlighting methods that employ a deuterated internal standard. This information is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicokinetic studies of Elacestrant.

Performance Comparison of Elacestrant Quantification Methods

The accurate quantification of Elacestrant in biological matrices is fundamental for preclinical and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique, offering high sensitivity and specificity. The choice of internal standard and the established linear range are critical parameters for method validation and reliability. Below is a comparison of different reported LC-MS/MS methods for Elacestrant analysis.

Parameter	Method 1	Method 2	Method 3
Internal Standard	Not Specified	Elacestrant-d4	Elacestrant-d5
Matrix	Pharmaceutical Formulations	Human Plasma, Urine, CSF	Human Plasma
Linearity Range	25 - 150 µg/mL	0.05 - 100 ng/mL	0.300 - 300 ng/mL
**Correlation Coefficient (R ²) **	0.99979	Not Specified	Not Specified
Limit of Detection (LOD)	0.3 µg/mL	Not Specified	Not Specified
Lower Limit of Quantitation (LLOQ)	1.0 µg/mL	0.05 ng/mL	0.300 ng/mL

Experimental Protocols

A robust and validated bioanalytical method is essential for generating reliable data. The following sections detail a representative experimental protocol for the quantification of Elacestrant in a biological matrix using LC-MS/MS with a deuterated internal standard.

Sample Preparation and Extraction

A solid-phase extraction (SPE) method is commonly employed for the extraction of Elacestrant and its internal standard from plasma samples.

- 50 µL of human plasma is utilized for the extraction.
- Elacestrant-d5 is used as the internal standard.
- The extraction is performed using a solid-phase extraction procedure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and detection are carried out using a triple quadrupole mass spectrometer.

- LC System: Acquity UPLC system
- Mass Spectrometer: Sciex 5000 or API6500, operating in multiple reaction monitoring (MRM) positive ion mode
- Characteristic Ion Transitions:
 - Elacestrant: m/z 459.35 \rightarrow 268.15[1]
 - Elacestrant-d4: m/z 463.35 \rightarrow 272.23[1]

Calibration Curve and Quality Controls

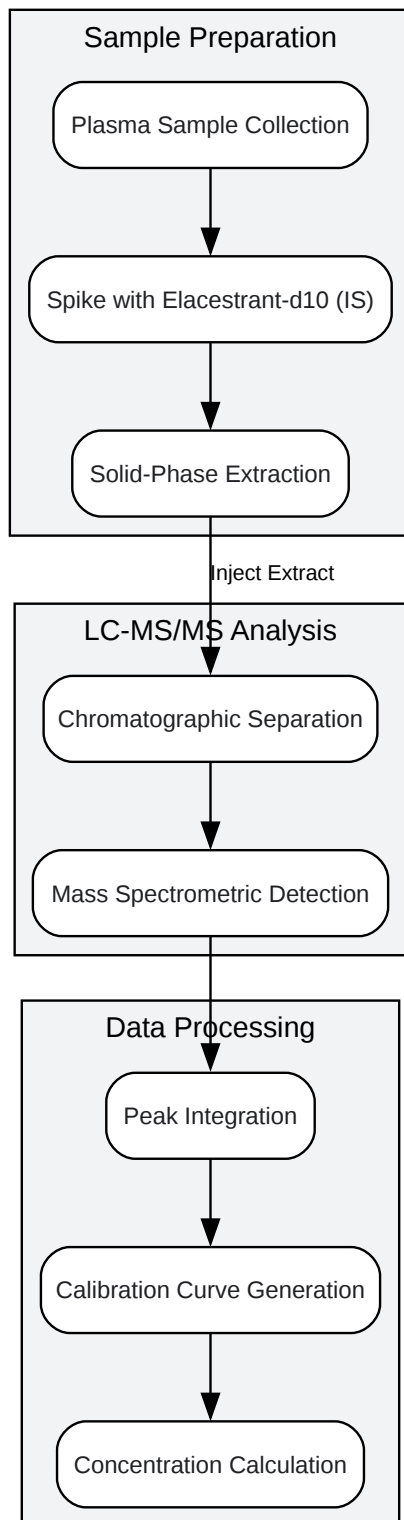
The calibration curve is prepared using K3-EDTA human plasma.

- Calibration Standards: Nine concentration levels ranging from 0.300 to 300 ng/mL.[2]
- Quality Control (QC) Samples: Prepared at a minimum of three concentration levels (low, medium, and high) to ensure the accuracy and precision of the assay.

Workflow for Bioanalytical Method

The following diagram illustrates the general workflow for the bioanalytical quantification of Elacestrant.

Workflow for Elacestrant Quantification



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Caption: General workflow for the bioanalytical quantification of Elacestrant.

While specific details regarding the use of **Elacestrant-d10** were not explicitly found in the search results, the methodologies presented for Elacestrant-d4 and Elacestrant-d5 are highly transferable. The primary adaptation would involve determining the specific mass transition for **Elacestrant-d10** for use in the multiple reaction monitoring (MRM) method on the mass spectrometer. The principles of sample preparation, chromatographic separation, and data analysis would remain consistent. The provided data and protocols offer a solid foundation for developing and validating a robust bioanalytical method for Elacestrant using a deuterated internal standard like **Elacestrant-d10**.

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References

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